molecular formula C7H6FNO2 B12507451 3-Acetyl-5-fluoropyridin-2(1H)-one

3-Acetyl-5-fluoropyridin-2(1H)-one

Katalognummer: B12507451
Molekulargewicht: 155.13 g/mol
InChI-Schlüssel: RDTHDXNMJZEAFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetyl-5-fluoropyridin-2(1H)-one is a heterocyclic organic compound that contains both a pyridine ring and a fluorine atom. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-fluoropyridin-2(1H)-one typically involves the introduction of an acetyl group and a fluorine atom onto a pyridine ring. One common method might include:

    Starting Material: Pyridine derivative.

    Fluorination: Introduction of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Acetylation: Introduction of the acetyl group using acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis processes.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-5-fluoropyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the acetyl group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-Acetyl-5-fluoropyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Acetylpyridin-2(1H)-one: Lacks the fluorine atom, which might result in different biological activity.

    5-Fluoropyridin-2(1H)-one: Lacks the acetyl group, potentially altering its reactivity and applications.

    3-Acetyl-6-fluoropyridin-2(1H)-one: Similar structure but with the fluorine atom in a different position, which could affect its chemical properties and biological activity.

Uniqueness

The presence of both an acetyl group and a fluorine atom in 3-Acetyl-5-fluoropyridin-2(1H)-one makes it unique, potentially offering a combination of properties from both functional groups. This can result in unique reactivity patterns and biological activities, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C7H6FNO2

Molekulargewicht

155.13 g/mol

IUPAC-Name

3-acetyl-5-fluoro-1H-pyridin-2-one

InChI

InChI=1S/C7H6FNO2/c1-4(10)6-2-5(8)3-9-7(6)11/h2-3H,1H3,(H,9,11)

InChI-Schlüssel

RDTHDXNMJZEAFP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=CNC1=O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.